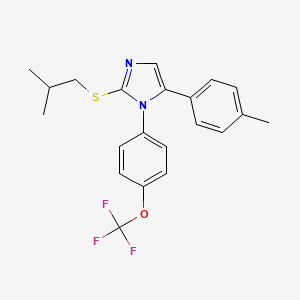

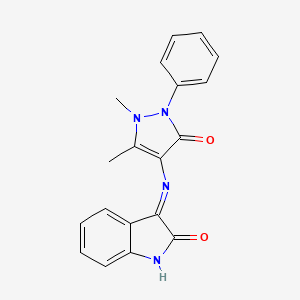

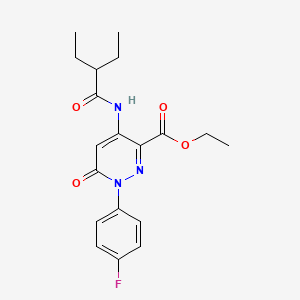

4-fluoro-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-fluoro-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a chemical compound that has been studied extensively in scientific research. It is a member of the benzamide family of compounds and has been identified as a potential therapeutic agent for a variety of conditions. In

Aplicaciones Científicas De Investigación

Imaging the Sigma2 Receptor Status of Solid Tumors

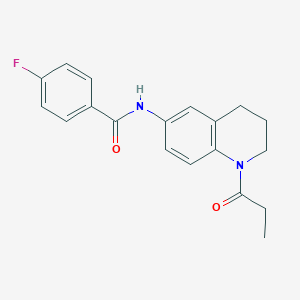

A study developed fluorine-containing benzamide analogs for positron emission tomography (PET) imaging of the sigma2 receptor status in solid tumors. These compounds, including 4-fluoro derivatives, showed high tumor uptake and acceptable tumor/normal tissue ratios, suggesting potential applications in tumor imaging (Tu et al., 2007).

Synthesis of Fluorinated Heterocycles

Another research highlighted the synthesis of fluorinated heterocycles, which are crucial in pharmaceutical and agrochemical industries. This study utilized rhodium(III)-catalyzed C-H activation of arenes/alkenes and coupling with 2,2-difluorovinyl tosylate to synthesize various fluorinated compounds, potentially including 4-fluoro derivatives (Wu et al., 2017).

Antimicrobial Potential of Fluorine-Containing Compounds

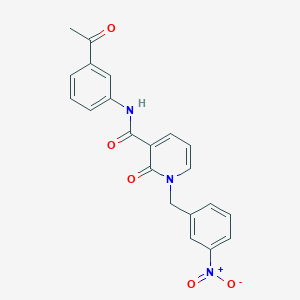

Research on novel fluorine-containing derivatives, such as 4-fluoro-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, demonstrated significant in vitro antimicrobial potency. This indicates the compound's potential as an antimicrobial agent (Desai et al., 2013).

Cobalt-Catalyzed C-H Activation/Annulation

A study focused on the C-H activation/annulation reaction of benzamides with fluoroalkylated alkynes, which led to the creation of 3- and 4-fluoroalkylated isoquinolinones. This process highlights the potential use of 4-fluoro derivatives in the synthesis of novel organic compounds (Kumon et al., 2021).

Fluorescence Studies for Biological Applications

In a study exploring new fluorophores for biological applications, compounds including 4-fluoro derivatives showed promising fluorescence signals and higher hybridization affinity than unlabelled counterparts. This suggests potential applications in bioimaging and diagnostics (Singh & Singh, 2007).

Fluorogenic Chemodosimetry for Metal Ions

A thioamide derivative of 8-hydroxyquinoline-benzothiazole, potentially similar to 4-fluoro derivatives, was found to exhibit selective fluorescence enhancement upon interaction with Hg2+ ions. This indicates potential applications in selective metal ion detection (Song et al., 2006).

Propiedades

IUPAC Name |

4-fluoro-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN2O2/c1-2-18(23)22-11-3-4-14-12-16(9-10-17(14)22)21-19(24)13-5-7-15(20)8-6-13/h5-10,12H,2-4,11H2,1H3,(H,21,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSGFAKNSNVVOIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl N-[[3-(aminomethyl)-3-fluorocyclobutyl]methyl]carbamate](/img/structure/B2386420.png)

![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-chloroacetamide](/img/structure/B2386434.png)